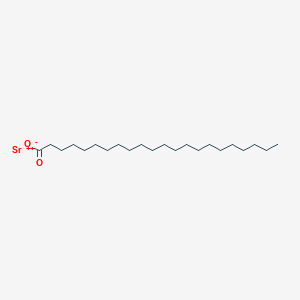
Strontium didocosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium didocosanoate is a chemical compound with the formula Sr(C22H44O2)2. It is a strontium salt of didocosanoic acid. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of strontium didocosanoate is not fully understood. However, it is believed to act as a surfactant, reducing the surface tension of liquids and increasing the solubility of certain compounds. It may also interact with cell membranes, altering their properties and affecting cellular function.
Effets Biochimiques Et Physiologiques
Studies have shown that strontium didocosanoate has a variety of biochemical and physiological effects. It has been shown to increase the production of bone tissue and to improve bone density in animal models. It may also have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using strontium didocosanoate in lab experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, its insolubility in water can make it difficult to work with in certain experiments, and its mechanism of action is not well understood, which can make it challenging to interpret results.
Orientations Futures
There are several potential future directions for research on strontium didocosanoate. One area of interest is its potential use in the treatment of bone diseases, such as osteoporosis. It may also have applications in the development of new materials, such as polymers and nanoparticles. Further research is needed to fully understand its mechanism of action and to explore its potential uses in various fields of science.
Conclusion:
In conclusion, strontium didocosanoate is a unique compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of strontium didocosanoate involves the reaction between strontium hydroxide and didocosanoic acid. The reaction takes place in an organic solvent, such as toluene or xylene. The resulting product is a white crystalline powder that is insoluble in water.
Applications De Recherche Scientifique
Strontium didocosanoate has been extensively studied for its potential application in various fields of science. It has been used as a surfactant in the preparation of nanoparticles and as a lubricant in the production of polymers. It has also been used as a catalyst in chemical reactions and as a stabilizer in the manufacturing of plastics.
Propriétés
Numéro CAS |
14987-70-3 |
|---|---|
Nom du produit |
Strontium didocosanoate |
Formule moléculaire |
C22H43O2Sr+ |
Poids moléculaire |
427.2 g/mol |
Nom IUPAC |
strontium;docosanoate |
InChI |
InChI=1S/C22H44O2.Sr/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+2/p-1 |
Clé InChI |
AMDWOFASIZJYBK-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




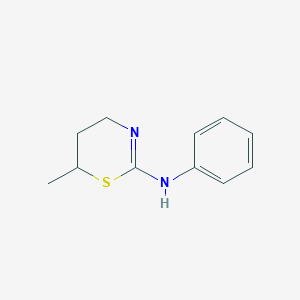
![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
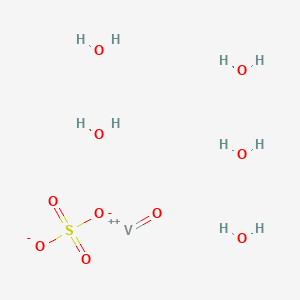

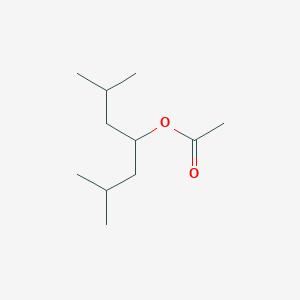
![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
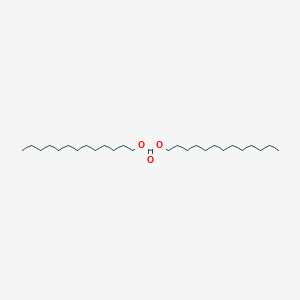
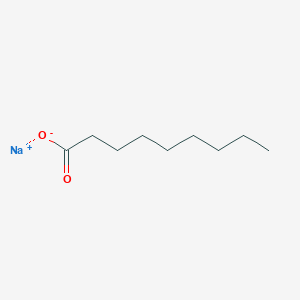
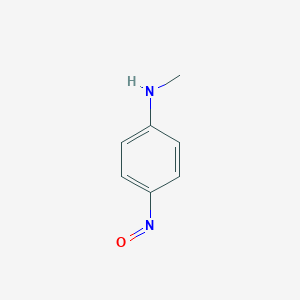
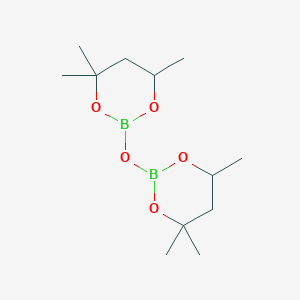
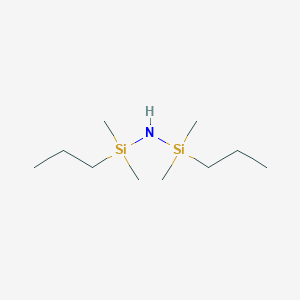

![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)